molecular formula C14H19BClNO4 B1420525 Ethyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate CAS No. 741709-70-6

Ethyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate

Cat. No. B1420525
M. Wt: 311.57 g/mol
InChI Key: JOOSYBYWNZTCQF-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate (E6CP) is a synthetic compound that has been used in a variety of scientific research applications. It is a boronic acid derivative with a unique structure, and has been found to possess a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis Approaches

Ethyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate and related compounds have been synthesized through various methods, significantly contributing to the field of organic chemistry. For instance, the Pd-catalyzed borylation of aryl bromides using 2,2′-bis(1,3,2-benzodioxaborole) and pinacol has been a crucial method for synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, demonstrating effective borylation especially in the presence of sulfonyl groups (Takagi & Yamakawa, 2013). Furthermore, the synthesis of such compounds involves complex steps including electrophilic substitution reaction, Vilsmeier reaction, bromination reaction, and coupling reaction, leading to the formation of novel compounds like near-infrared fluorescence probes of carbazole borate ester including indole (You-min, 2014).

Crystal Structure and DFT Studies

The understanding of the crystal structure and properties of Ethyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate and its analogs has been deepened through various studies. Crystal structures of related compounds have been determined and analyzed using X-ray diffraction and compared with DFT calculations, providing insights into their molecular structures and physicochemical properties (Qing-mei Wu et al., 2021). Such studies reveal the consistency of molecular structures optimized by DFT with those determined by X-ray diffraction and further investigate molecular electrostatic potential and frontier molecular orbitals, shedding light on the compounds' properties and potential applications.

Molecular and Vibrational Properties

The molecular and vibrational properties of these compounds have been a subject of research, enhancing the understanding of their characteristics. Studies involving spectroscopic techniques like FT-IR, NMR, MS, and UV-Visible spectroscopy have provided detailed insights into the compounds' molecular structures, vibrational properties, and electronic characteristics, offering a comprehensive understanding of their behavior and potential uses in various scientific applications (Qing-mei Wu et al., 2021).

properties

IUPAC Name

ethyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BClNO4/c1-6-19-12(18)10-7-9(8-11(16)17-10)15-20-13(2,3)14(4,5)21-15/h7-8H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOSYBYWNZTCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675157
Record name Ethyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate

CAS RN

741709-70-6
Record name Ethyl 6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-(ethoxycarbonyl)pyridine-4-boronic acid, pinacol ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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